1'-(3,3-Dimethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound characterized by a unique structure that includes a chroman and piperidin ring system
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives can interact with their targets in different ways, leading to various biochemical changes . The specific interactions would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Piperidine derivatives can influence a variety of pathways, depending on their specific structures and targets . The downstream effects would also vary based on these factors.
Biochemical Analysis
Biochemical Properties
It is known that the compound contains a total of 47 bonds, including 24 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . This complex structure suggests that it may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one remains largely unexplored. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These are speculative and require experimental validation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common approach is the condensation of chroman derivatives with piperidin-4-one under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Spiroindole derivatives: These compounds share a similar spirocyclic structure and are known for their biological activities.
Spirooxindole derivatives: These compounds also have a spirocyclic structure and are used in drug discovery and development.
Uniqueness
1’-(3,3-Dimethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of chroman and piperidin rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1'-(3,3-dimethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2,3)13-17(22)20-10-8-19(9-11-20)12-15(21)14-6-4-5-7-16(14)23-19/h4-7H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKNPKSWGGYSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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